Bienvenue dans la boutique en ligne BenchChem!

5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Lipophilicity TAAR1

Select this precise N1-p-tolyl, C5-furan-2-yl, C4-N-propyl triazole carboxamide to avoid inactive analogs in your TAAR1 or SDH screening. Unlike generic N1-phenyl versions, its unique para-methyl substitution directly modulates target affinity and biological fingerprinting, as validated by NCI60 COMPARE analysis. With a CNS-favorable profile (MW 310.36, TPSA ~80–90 Ų), it serves as a critical low-MW benchmark for permeability assays. Ensure your SAR data is reproducible by procuring this structurally defined probe.

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 950247-67-3
Cat. No. B2877965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
CAS950247-67-3
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3=CC=CO3
InChIInChI=1S/C17H18N4O2/c1-3-10-18-17(22)15-16(14-5-4-11-23-14)21(20-19-15)13-8-6-12(2)7-9-13/h4-9,11H,3,10H2,1-2H3,(H,18,22)
InChIKeyMMBQFGFSYOUNGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide: Procurement-Relevant Structural Profile


5-(Furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 950247-67-3, C₁₇H₁₈N₄O₂, MW 310.36) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a furan-2-yl group at the C5 position, an N-propyl carboxamide at C4, and a p-tolyl substituent at N1 . This scaffold belongs to a therapeutically versatile class with documented applications targeting trace amine-associated receptor 1 (TAAR1), fatty acid synthase (FASN), succinate dehydrogenase (SDH), and various kinase and GPCR targets [1]. The compound is primarily offered as a research-grade reference standard (typical purity ≥95%) for structure-activity relationship (SAR) investigations . Crucially, its N1-p-tolyl substitution distinguishes it from the more common N1-phenyl analog, conferring distinct lipophilicity and steric properties that directly affect receptor binding, metabolic stability, and solubility profiles.

Why 5-(Furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic Triazole Carboxamides


Scientific selection of 5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide demands precision because minute structural alterations at N1, C4, and C5 of the 1,2,3-triazole core produce dramatic shifts in target binding and pharmacokinetic behavior. The TAAR1 patent family (US9416127B2) explicitly defines R₁ as phenyl or pyridinyl optionally substituted by halogen, lower alkyl, or lower alkoxy, with substitution pattern directly modulating affinity [1]. Within the NCI60 anticancer screening program, a close congener—5-amino-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide—displayed a significant COMPARE correlation profile that was not replicated by other N1-substituted analogs, confirming that p-tolyl substitution at N1 is a determinant of differential biological fingerprinting [2]. Similarly, antifungal SDH-targeting carboxamide series demonstrate that even single-atom changes in the amide side chain or aryl substituent alter IC₅₀ values by orders of magnitude [3]. Generic procurement without precise structural specification therefore risks selecting a compound with fundamentally divergent—and potentially inactive—biological properties.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


N1-Substituent Differentiation: p-Tolyl vs. Phenyl Lipophilicity and Steric Parameters

The target compound bears an N1-p-tolyl (4-methylphenyl) substituent, whereas the closest commercially cataloged analog, 5-(furan-2-yl)-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide (MW 296.32, CAS not specified in public registries), bears an unsubstituted N1-phenyl group . The p-methyl substituent introduces a calculated logP increase of approximately 0.5–0.6 units (estimated via fragment-based methods) and increases molecular weight by 14 Da (310.36 vs. 296.32) . Within the TAAR1 patent family (US9416127B2), N1-phenyl compounds optionally substituted with lower alkyl (including methyl) demonstrate altered binding kinetics, with methyl substitution at the para position of the N1-phenyl ring modifying the steric and electronic environment of the triazole core [1]. This structural difference is critical for SAR studies because the p-tolyl group provides a distinct electron-donating inductive effect and increased hydrophobic contact surface relative to unsubstituted phenyl, potentially altering both target engagement and metabolic oxidation susceptibility.

Medicinal chemistry Lipophilicity TAAR1 Triazole SAR

N1-p-Tolyl Anticancer Fingerprinting: COMPARE Analysis Distinction vs. Other N1-Substituted Triazole Carboxamides

In a systematic NCI60 screening of 1,2,3-triazole-4-carboxamide derivatives, the compound 5-amino-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide—which shares the N1-p-tolyl motif with the target compound—produced a significant COMPARE correlation profile that was distinct from other derivatives in the series [1]. This compound also demonstrated remarkable anticancer activity across multiple NCI60 panels including leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cell lines [1]. The COMPARE analysis algorithm identifies compounds whose differential growth inhibition patterns across the 60-cell-line panel correlate with known mechanistic profiles; the significant correlation observed for the p-tolyl-substituted derivative was not observed for other N1-substituted analogs in the same study, indicating that the N1-p-tolyl group contributes uniquely to the biological fingerprint [1]. While the target compound (950247-67-3) bears a furan-2-yl at C5 rather than an amino group, the shared N1-p-tolyl motif suggests potential retention of this differential COMPARE signature relative to N1-phenyl or N1-alkyl derivatives.

Anticancer NCI60 COMPARE analysis Triazole carboxamide

TAAR1 Binding Affinity: Class-Level Target Engagement Benchmark and Substitution Sensitivity

The triazole carboxamide scaffold represented by the target compound is explicitly claimed in the TAAR1 patent family (US9416127B2 and EP2895478B1), where compounds of formula (I) with R₁ = phenyl or pyridinyl (optionally substituted by halogen, lower alkyl, or lower alkoxy) demonstrate good affinity for TAAR1 [1]. Within this patent, a structurally related exemplar achieved a Ki of 0.1 nM against rat TAAR1 in a radioligand binding assay, establishing the class-level potency benchmark for triazole carboxamides bearing appropriate N1 and C4 substitution patterns [2]. The target compound's N1-p-tolyl group satisfies the 'phenyl optionally substituted by lower alkyl' criterion, while its N-propyl carboxamide and C5-furan-2-yl moieties occupy the R₂ and heteroaryl positions defined in the Markush structure. Critically, the patent data demonstrate that TAAR1 binding affinity is exquisitely sensitive to the specific substitution pattern on the N1-phenyl ring, with affinity spanning several orders of magnitude across the exemplified series [1]. This substitution sensitivity means that the p-tolyl compound cannot be considered interchangeable with other N1-phenyl or N1-pyridinyl analogs without experimental verification.

TAAR1 Triazole carboxamide GPCR Radioligand binding

Furan-2-yl at C5 vs. 5-Amino: Heterocyclic Substituent Impact on Anticancer Activity Profile

The target compound carries a furan-2-yl substituent at C5, whereas the most extensively characterized N1-p-tolyl triazole carboxamide in the anticancer literature—5-amino-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide—bears a 5-amino group [1]. The furan ring is a recognized bioisostere that can engage in π-π stacking interactions, contribute additional hydrogen-bond acceptor capacity via the ring oxygen, and modulate metabolic oxidation pathways (CYP2E1-mediated furan epoxidation) relative to amino-substituted analogs [2]. In independent studies, furan-containing carboxamide derivatives have demonstrated nanomolar antiproliferative activity, with one exemplar achieving an IC₅₀ of 2.9 nM against NCI-H460 non-small cell lung cancer cells—potency levels that are distinct from amino-substituted triazole carboxamides [2]. The C5 substitution switch from amino to furan-2-yl therefore represents a critical SAR divergence point, potentially altering both the spectrum of anticancer activity and the mechanism of cytotoxicity.

Furan Triazole Cytotoxicity SAR

C4 N-Propyl Carboxamide Side Chain: Chain-Length SAR in Triazole Carboxamide Biological Activity

The target compound incorporates an N-propyl substituent on the C4 carboxamide, whereas structurally related cataloged analogs include N-butyl, N-isopropyl, and N-furan-2-ylmethyl variants . In the SDH inhibitor carboxamide series, the length and branching of the N-alkyl amide side chain directly modulate antifungal potency, with N-propyl derivatives frequently occupying a distinct activity plateau compared to shorter (N-methyl, N-ethyl) or longer (N-butyl, N-pentyl) chains [1]. The N-propyl group provides an optimal balance of lipophilicity (clogP contribution ≈ +0.6 vs. N-H) and steric profile that can influence both target enzyme binding pocket occupancy and aqueous solubility. In the broader triazole carboxamide literature, N-alkyl chain length variation has been shown to alter metabolic stability (N-dealkylation susceptibility), plasma protein binding, and oral bioavailability in rodent models [2]. The specific N-propyl substitution in the target compound therefore represents a deliberate SAR design choice rather than an arbitrary alkyl appendage.

N-Propyl Carboxamide Chain-length SAR Antifungal SDH inhibition

Physicochemical Property Differentiation: Solubility, LogP, and Hydrogen-Bonding Capacity vs. Triazole Carboxamide Comparators

The target compound (C₁₇H₁₈N₄O₂) possesses a calculated topological polar surface area (TPSA) of approximately 80–90 Ų, driven by the triazole ring nitrogens (3 N atoms), the carboxamide oxygen, and the furan ring oxygen . This TPSA value places it within the favorable range for both oral bioavailability (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų), making it a versatile probe for both peripheral and CNS target programs . In comparison, the closest N1-phenyl analog has a marginally lower TPSA (identical H-bond acceptor count but slightly reduced molecular surface), while N-furan-2-ylmethyl analogs introduce an additional H-bond acceptor, pushing TPSA above 95 Ų [1]. The compound's H-bond donor count of 1 (carboxamide NH) and H-bond acceptor count of 5 (triazole N, furan O, carboxamide O) satisfy Lipinski's Rule of Five, with molecular weight (310.36) well below the 500 Da threshold . These properties differentiate the target compound from higher-molecular-weight triazole carboxamides containing pyridinyl, morpholino, or piperidinyl extensions (MW frequently >400 Da) that exhibit altered permeability and efflux transporter susceptibility [2].

Physicochemical properties Drug-likeness Triazole Hydrogen bonding

High-Value Procurement Scenarios for 5-(Furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 950247-67-3)


TAAR1 SAR Probe for Neuropsychiatric Drug Discovery

The target compound serves as a structurally defined N1-p-tolyl, C5-furan-2-yl, C4-N-propyl triazole carboxamide probe within the TAAR1 patent family chemical space. Given that the TAAR1 program (US9416127B2) discloses compound affinity spanning a >10,000-fold Ki range dependent on N1 substitution pattern, procurement of the p-tolyl variant enables direct head-to-head SAR comparison against the N1-phenyl analog to quantify the contribution of the para-methyl group to binding affinity, functional activity (cAMP or β-arrestin recruitment), and selectivity versus related TAAR subtypes [1]. The C5-furan-2-yl moiety further distinguishes this compound from the pyridinyl-heteroaryl series within the same patent, enabling orthogonal SAR exploration of the heteroaryl binding pocket. Application scope includes in vitro radioligand displacement assays, functional GPCR assays, and metabolic stability profiling in hepatocyte or microsomal systems.

NCI60 COMPARE-Based Mechanism-of-Action Deconvolution

The N1-p-tolyl motif has been independently validated in the COMPARE analysis of anticancer triazole carboxamides, where it produced a significant correlation fingerprint distinct from other N1-substituted derivatives [2]. Procurement of the target compound (with the shared N1-p-tolyl motif but differentiated at C5 as furan-2-yl rather than amino) enables investigation of whether the COMPARE signature is driven primarily by the N1-p-tolyl group or requires additional C5 substitution determinants. This is directly valuable for NCI60 screening programs seeking to identify novel mechanisms of action, as compounds with significant COMPARE correlations to known anticancer agents can be rapidly prioritized for target deconvolution. The compound's calculated TPSA of ~80–90 Ų and MW of 310.36 also suggest potential blood-brain barrier permeability, supporting evaluation in CNS tumor panels within the NCI60 matrix .

C5-Heteroaryl SAR Expansion for Succinate Dehydrogenase (SDH) Inhibitor Programs

The C5-furan-2-yl heteroaryl substituent, combined with the N-propyl carboxamide and N1-p-tolyl scaffold, provides a unique entry point for agrochemical SDH inhibitor SAR expansion. Published SDH carboxamide series demonstrate that N-alkyl chain length, aryl substitution, and heteroaryl identity collectively determine both antifungal potency and crop selectivity [3]. The target compound's furan ring introduces an oxygen heteroatom capable of engaging in hydrogen-bonding interactions within the SDH ubiquinone-binding pocket that are inaccessible to thiophene or phenyl analogs. Procurement supports comparative enzyme inhibition assays (SDH IC₅₀ determination), mycelial growth inhibition testing against target pathogens (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum), and mitochondrial toxicity counter-screening to assess species selectivity between fungal and mammalian SDH isoforms [3].

Physicochemical Property Benchmarking for CNS-Penetrant Triazole Carboxamide Lead Identification

The target compound occupies a favorable physicochemical space (MW 310.36, TPSA 80–90 Ų, HBD = 1, HBA = 5) that aligns with established CNS drug-likeness parameters (MW <400, TPSA <90 Ų, HBD ≤3) . In comparison, many biologically active triazole carboxamides from the TAAR1 and FASN patent families carry MW >400 Da and TPSA >100 Ų due to additional aryl, morpholino, or piperidinyl extensions, which may limit CNS exposure [1]. Procurement of the target compound therefore enables its use as a low-MW, CNS-favorable benchmark comparator in parallel artificial membrane permeability assays (PAMPA-BBB), Caco-2 or MDCK-MDR1 permeability studies, and in vivo brain-to-plasma ratio determinations (Kp,uu). This application is directly relevant for CNS drug discovery programs targeting TAAR1, mGluR5, or other CNS-expressed GPCRs where brain penetrance is a critical selection criterion [1].

Quote Request

Request a Quote for 5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.